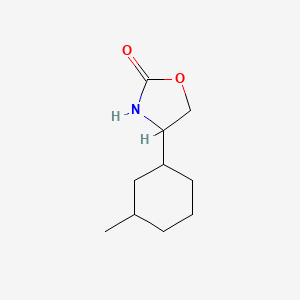
4-(3-Methylcyclohexyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylcyclohexyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound features a cyclohexane ring substituted with a methyl group and an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylcyclohexyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylcyclohexylamine with ethyl chloroformate, followed by cyclization with ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylcyclohexyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different cyclohexyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various cyclohexylamines.
Applications De Recherche Scientifique
4-(3-Methylcyclohexyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Oxazolidinones are known for their antibiotic properties, and this compound is investigated for similar uses.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-(3-Methylcyclohexyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic properties, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohexanemethanol: Another cyclohexane derivative with different functional groups.
3-Methylcyclohexylamine: A precursor in the synthesis of 4-(3-Methylcyclohexyl)-1,3-oxazolidin-2-one.
Oxazolidinone derivatives: Various compounds within the oxazolidinone class with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring with an oxazolidinone ring makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
4-(3-methylcyclohexyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c1-7-3-2-4-8(5-7)9-6-13-10(12)11-9/h7-9H,2-6H2,1H3,(H,11,12) |
Clé InChI |
GOUHHJYIRXUISP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C2COC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


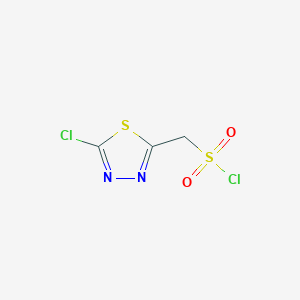

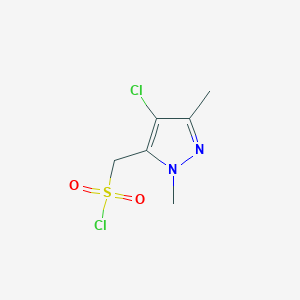
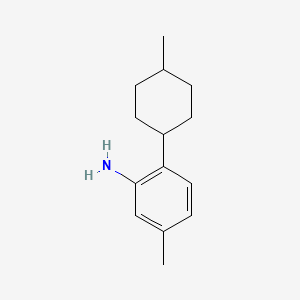

![4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine](/img/structure/B13236828.png)
![3-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B13236835.png)
![1-Propyl-6-sulfanyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13236843.png)
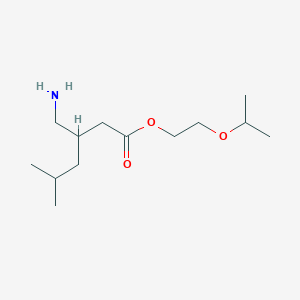

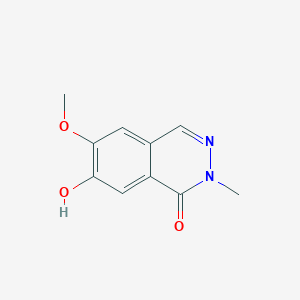
![[2-(Cyclobutylamino)phenyl]methanol](/img/structure/B13236884.png)
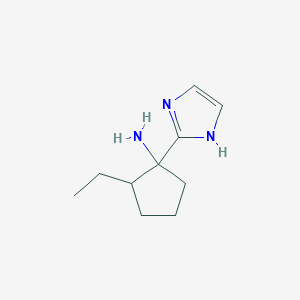
![2-Methoxy-6-[(methylamino)methyl]phenol](/img/structure/B13236897.png)
